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Compound of Interest

5-bromo-2-chloro-N-
Compound Name:
ethylpyrimidin-4-amine

Cat. No.: B3039039

An In-Depth Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-chloro-N-
ethylpyrimidin-4-amine, a halogenated pyrimidine derivative of significant interest to the
pharmaceutical and drug discovery sectors. The document delineates its core molecular and
physicochemical properties, outlines a detailed synthetic pathway, and describes robust
analytical methods for its characterization. Furthermore, it explores the compound's primary
application as a crucial intermediate in the synthesis of pharmacologically active molecules,
particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and
process development scientists, offering both foundational knowledge and practical insights
into the utilization of this versatile chemical building block.

Core Molecular Profile

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine, a class of
heterocyclic compounds that form the core structure of nucleobases and are widely employed
in medicinal chemistry.[1] The strategic placement of bromine and chlorine atoms, coupled with
an N-ethylamino group, imparts specific reactivity and structural attributes that make it a
valuable precursor in targeted drug synthesis.[2][3]
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Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Its molecular weight is a
critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry
analysis.

Property Value Source

5-bromo-2-chloro-N-
IUPAC Name o ) [4]
ethylpyrimidin-4-amine

CAS Number 954221-06-8 [4]

Molecular Formula CsH7BrCINs [4]

Molecular Weight 236.50 g/mol [4]
Typically a white to off-white

Appearance _ (5]
solid powder

Canonical SMILES CCNC1=NC(=NC=C1Bn)CI [4]
LIHQFKOMQASUHX-

InChl Key [4]

UHFFFAOYSA-N

Structural Elucidation

The structure of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine features a pyrimidine ring
substituted at key positions. The C2 position holds a chlorine atom, a good leaving group for
nucleophilic aromatic substitution. The C5 position is occupied by a bromine atom, which can
be used for cross-coupling reactions or to provide steric and electronic influence on potential
drug targets. The C4 position is functionalized with an ethylamine, providing a vector for further
chemical elaboration or direct interaction with biological targets.

Synthesis and Purification

The synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine relies on established
pyrimidine chemistry, typically starting from a more common precursor like 2,4,5-
trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine. The latter is a common intermediate
used in the preparation of related compounds.[1]
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Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting
materials. The primary disconnection occurs at the C4-N bond, suggesting a nucleophilic
substitution of a chlorine atom at the C4 position of a dichlorinated pyrimidine precursor by
ethylamine.

5-bromo-2-chloro-N-ethylpyrimidin-4-amine

C-N Ljisconnection
Y Y

5-bromo-2,4-dichloropyrimidine Ethylamine

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a self-validating experimental procedure. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to
work-up.

Objective: To synthesize 5-bromo-2-chloro-N-ethylpyrimidin-4-amine via nucleophilic
aromatic substitution.

Materials:

5-bromo-2,4-dichloropyrimidine

Ethylamine (2 M solution in THF or as a 70% aqueous solution)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM) or Tetrahydrofuran (THF)
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e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-
2,4-dichloropyrimidine (1.0 eq) in DCM or THF (approx. 0.2 M concentration).

» Base Addition: Add a tertiary amine base such as TEA or DIPEA (1.2 eq) to the solution. The
base acts as a scavenger for the HCI generated during the reaction, preventing the
protonation of the ethylamine nucleophile.

» Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq)
dropwise to the stirred solution. The controlled addition is crucial to manage the
exothermicity of the reaction.

o Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12
hours. Monitor the reaction's completion by TLC, observing the disappearance of the 5-
bromo-2,4-dichloropyrimidine spot.

e Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic
layer sequentially with water, saturated NaHCOs solution, and brine. The bicarbonate wash
ensures the complete removal of any residual acid.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to yield the
crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient
elution system, for instance, starting with 100% hexane and gradually increasing the polarity
with ethyl acetate, is effective for separating the desired product from unreacted starting
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material and by-products. The pure fractions are then combined and concentrated to yield the

final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic and chromatographic techniques provides a

complete analytical profile.

Spectroscopic Analysis

The halogenated nature of the pyrimidine ring influences its electronic environment, which can

be studied using various spectroscopic methods.[6][7][8]

Technique

Expected Observations

1H NMR

- Ethyl Group (CH2): A quartet around 3.5-3.7
ppm. - Ethyl Group (CHs): A triplet around 1.2-
1.4 ppm. - Pyrimidine Proton (C6-H): A singlet in
the aromatic region, typically > 8.0 ppm. - Amine
Proton (NH): A broad singlet, which may

exchange with D20.

13C NMR

Signals corresponding to the two distinct ethyl
carbons and the four unique pyrimidine ring
carbons. The carbons attached to halogens (C2,

C5) will be significantly shifted.

Mass Spec (MS)

The mass spectrum will show a characteristic
isotopic pattern for the molecular ion [M]+ due to
the presence of both bromine (7°Br/®1Br) and
chlorine (3>CI/37Cl) isotopes. The base peak
would correspond to the calculated molecular
weight of 236.50 (for 7°Br and 3°Cl).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid

Chromatography (UPLC) is the standard method for determining the purity of the final
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compound. A typical method would involve a C18 reverse-phase column with a mobile phase
gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid or formic acid as a
modifier. Purity is determined by the area percentage of the main product peak detected by a
UV detector (typically at 254 nm).

Applications in Drug Discovery and Medicinal
Chemistry

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry.[9] 5-bromo-2-chloro-
N-ethylpyrimidin-4-amine serves as a key intermediate, primarily in the synthesis of kinase
inhibitors for oncology.[2] Its utility is demonstrated by analogy to the closely related compound,
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a known intermediate in the
synthesis of the CDK4/6 inhibitor Ribociclib.[5]

Role as a Versatile Chemical Intermediate

The compound's structure is designed for sequential, regioselective reactions:

e C2-Cl Bond: The chlorine at the C2 position is highly activated towards nucleophilic aromatic
substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities.

e C5-Br Bond: The bromine atom is ideal for palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl,
heteroaryl, or alkyl groups.

This dual reactivity allows for the rapid construction of large and diverse chemical libraries for
screening against biological targets.

Workflow for Drug Discovery

The intermediate is typically used early in the drug discovery process, as illustrated in the
following workflow.
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Caption: Drug discovery workflow using the pyrimidine intermediate.
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Safety and Handling

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a chemical intermediate and should be
handled with appropriate care in a laboratory setting.

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

¢ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

5-bromo-2-chloro-N-ethylpyrimidin-4-amine, with a molecular weight of 236.50 g/mol , is
more than a simple chemical compound; it is a strategically designed building block for modern
drug discovery.[4] Its defined structure and differential reactivity at key positions provide
medicinal chemists with a reliable and versatile platform for synthesizing novel therapeutics. A
thorough understanding of its properties, synthesis, and analytical characterization is
fundamental for its effective application in the development of next-generation targeted
therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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